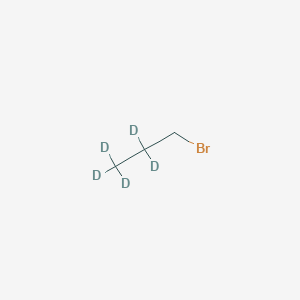

1-Bromopropane-2,2,3,3,3-D5

Übersicht

Beschreibung

1-Bromopropane-2,2,3,3,3-D5 is a deuterated derivative of 1-Bromopropane, where five hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. Its molecular formula is C3H2D5Br, and it has a molecular weight of 128.02 g/mol .

Wissenschaftliche Forschungsanwendungen

1-Bromopropane-2,2,3,3,3-D5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.

Biological Studies: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

Industrial Applications: Utilized in the development of new solvents and cleaning agents, particularly in the electronics industry.

Safety and Hazards

1-Bromopropane-2,2,3,3,3-D5 may pose certain health risks. Breathing it may lead to irritation of the nose and throat . Studies in animals suggest that high exposure may damage the liver or kidney, decrease the ability to resist infection, or impair fertility . It is also a highly flammable liquid and vapor .

Wirkmechanismus

Target of Action

1-Bromopropane-2,2,3,3,3-D5 is primarily used as an internal standard for 1-Bromopropane . The primary targets of 1-Bromopropane are metal surfaces and electronic circuit boards, where it is used as a solvent for cleaning and removal of soldering residues .

Mode of Action

The compound interacts with its targets by dissolving the residues on the surfaces, thereby cleaning them. It is also used to react with magnesium to prepare Grignard reagents, which play an important role in the formation of carbon-carbon bonds .

Biochemical Pathways

It is known that the compound plays a role in the formation of grignard reagents, which are crucial in many organic synthesis reactions .

Pharmacokinetics

It is known that 1-bromopropane can be absorbed through the lungs and skin . It distributes widely to tissues and may accumulate with repeated exposures . Metabolism of 1-Bromopropane involves both microsomal enzymes and conjugation reactions . In animals, 1-Bromopropane is eliminated by exhalation of the parent compound and carbon dioxide derived from breakdown products, and by urinary excretion of metabolites .

Result of Action

The primary result of the action of this compound is the cleaning of metal surfaces and electronic circuit boards. It dissolves residues on these surfaces, making them clean and ready for further use .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, general population exposure can occur via inhalation of ambient air in the vicinity of industrial facilities where bromopropane is used in aerosol applications . Occupational exposure is highest in workers using 1-Bromopropane as a spray adhesive . Other high-exposure scenarios include production of bromopropane and its use in commercial applications such as adhesive sprays, degreasing operations for cleaning metals, plastics, and electronic components, dry cleaning, asphalt production, aircraft maintenance, and synthetic fiber manufacturing .

Biochemische Analyse

Biochemical Properties

1-Bromopropane-2,2,3,3,3-D5 plays a significant role in biochemical reactions, particularly in studies involving enzyme kinetics and metabolic pathways. This compound interacts with various enzymes, such as cytochrome P450 (primarily CYP2E1), which catalyzes its oxidation . Additionally, this compound undergoes glutathione conjugation, a detoxification process involving the enzyme glutathione S-transferase . These interactions highlight the compound’s involvement in oxidative stress and detoxification mechanisms.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to induce genotoxicity, oxidative stress, and glutathione depletion . These effects can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and detoxification pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can cause DNA damage and oxidative stress . Additionally, this compound can inhibit glutathione S-transferase, leading to reduced detoxification capacity and increased cellular toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent oxidative stress and genotoxicity . These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress and genotoxicity, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that high doses of this compound can cause significant dose-related increases in the incidence of benign and malignant tumors in rodents . These findings underscore the importance of determining safe exposure levels for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes and glutathione conjugation . These pathways result in the formation of various metabolites, some of which are excreted in the urine . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall toxicity and biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is well absorbed following ingestion, inhalation, or dermal exposure . It is distributed to various tissues, including the liver, kidneys, and brain, where it can exert its toxic effects . The localization and accumulation of this compound in specific tissues can influence its overall toxicity and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromopropane-2,2,3,3,3-D5 can be synthesized through the bromination of deuterated propane. One common method involves the reaction of deuterated propanol with hydrobromic acid in the presence of sulfuric acid, which results in the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of deuterated starting materials is crucial to obtain the desired isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromopropane-2,2,3,3,3-D5 primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium iodide in acetone, which can replace the bromine atom with an iodine atom.

Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.

Major Products

Substitution: The major product is typically the corresponding deuterated alkane or alkene, depending on the nucleophile used.

Elimination: The major product is usually a deuterated propene.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromopropane: The non-deuterated analog of 1-Bromopropane-2,2,3,3,3-D5, commonly used as a solvent and in industrial applications.

2-Bromopropane: Another brominated propane derivative, differing in the position of the bromine atom.

Bromoethane: A shorter-chain brominated alkane with similar reactivity.

Uniqueness

This compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing an advantage over non-deuterated analogs .

Eigenschaften

IUPAC Name |

3-bromo-1,1,1,2,2-pentadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

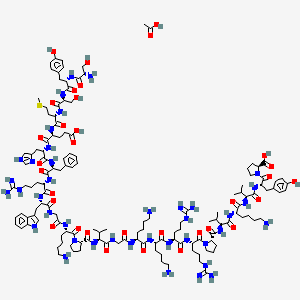

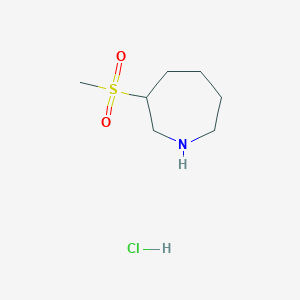

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)

![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)

![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)